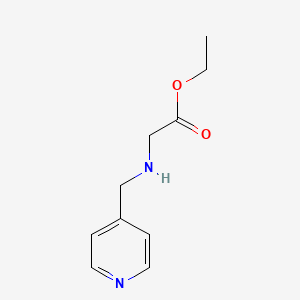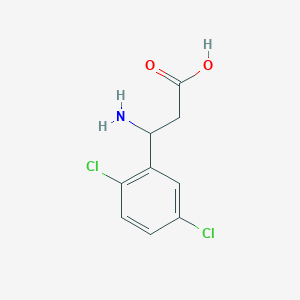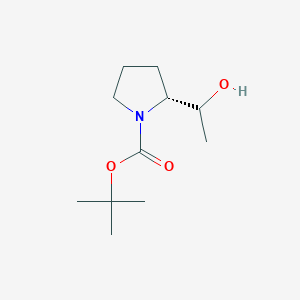
N-(4-Pyridinylmethyl)-glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Pyridinylmethyl)-glycine ethyl ester is a chemical compound with the molecular formula C10H14N2O2 It is an ester derivative of glycine, where the glycine molecule is modified with a pyridinylmethyl group at the nitrogen atom and an ethyl ester group at the carboxyl end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)-glycine ethyl ester typically involves the reaction of glycine with 4-pyridinylmethyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents like dichloromethane
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and ion-pair extraction can be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Pyridinylmethyl)-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: this compound N-oxide
Reduction: N-(4-pyridinylmethyl)glycine alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(4-Pyridinylmethyl)-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Pyridinylmethyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- N-(4-pyridinylmethyl)glycine
- N-(4-pyridinylmethyl)alanine ethyl ester
- N-(4-pyridinylmethyl)valine ethyl ester
Comparison: N-(4-Pyridinylmethyl)-glycine ethyl ester is unique due to its specific ester and pyridinylmethyl modifications, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
88720-63-2 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-3-5-11-6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
PXTPPHVRRFSIRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)


![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)





